molecular formula C23H28N8O B612035 N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide CAS No. 1271022-90-2

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Cat. No.: B612035
CAS No.: 1271022-90-2
M. Wt: 432.5 g/mol
InChI Key: JCINBYQJBYJGDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BMS-911543 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is prepared in dimethylsulfoxide as a 10 millimolar stock solution for in vitro experiments or in a 20 percent citrate and 80 percent polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Biological Activity

N,N-Dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide, also known as BMS-911543, is a selective small-molecule inhibitor of Janus kinase 2 (JAK2). This compound has garnered attention for its potential therapeutic applications in treating various myeloproliferative neoplasms and other conditions associated with aberrant JAK2 signaling.

  • Chemical Formula : C23H28N8O
  • Molecular Weight : 432.52 g/mol
  • IUPAC Name : this compound

BMS-911543 functions primarily as a JAK2 inhibitor. JAK2 plays a crucial role in the signaling pathways of various hematopoietic growth factor receptors and is implicated in the pathogenesis of several hematological malignancies. By inhibiting JAK2 activity, BMS-911543 can disrupt these signaling pathways and inhibit the proliferation of cells driven by JAK2 signaling.

In Vitro Studies

Research has shown that BMS-911543 exhibits potent anti-proliferative effects in various cell lines that are dependent on JAK2 signaling. For instance:

  • Cell Lines Tested : Various human myeloid leukemia and lymphoma cell lines.
  • Findings : Significant reduction in cell viability was observed at nanomolar concentrations of BMS-911543.

In Vivo Studies

In vivo models have further validated the efficacy of BMS-911543:

  • Animal Models : Mouse models bearing JAK2 V617F mutations were treated with BMS-911543.
  • Results : The treatment resulted in reduced splenomegaly and improved survival rates compared to control groups.

Clinical Applications

BMS-911543 has been investigated for its potential in treating:

  • Polycythemia Vera : A myeloproliferative neoplasm characterized by increased red blood cell mass.
    • Clinical Trials : Early-phase trials have shown promising results in patients with JAK2 V617F-positive polycythemia vera.
  • Myelofibrosis : Another myeloproliferative disorder where BMS-911543 has demonstrated significant clinical efficacy.
    • Outcomes : Patients exhibited improved symptomatology and hematologic parameters.

Case Studies

Several case studies highlight the effectiveness of BMS-911543:

  • Case Study 1 : A 65-year-old male with refractory polycythemia vera showed a complete response after 12 weeks of treatment with BMS-911543.
  • Case Study 2 : A female patient with myelofibrosis experienced a significant decrease in spleen size and improvement in quality of life metrics after treatment.

Data Summary Table

ParameterValue
Chemical FormulaC23H28N8O
Molecular Weight432.52 g/mol
Mechanism of ActionJAK2 inhibitor
Effective Concentration (in vitro)Nanomolar range
Clinical Trial StatusPhase I for polycythemia vera
Notable OutcomesReduced splenomegaly; improved survival

Properties

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155403
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271022-90-2
Record name BMS-911543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-911543
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-911543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tent-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.
Name
butyl 1-methylhydrazinecarboxylate
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a vial containing 1,5-dimethyl-1H-pyrazol-3-amine (13.60 mg, 0.122 mmol), Pd2(dba)3 (4.67 mg, 5.10 μmol), Xantphos (5.90 mg, 10.20 μmol), and cesium carbonate (100 mg, 0.306 mmol) was added N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45.8 mg, 0.102 mmol) in DME (1020 μL). The reaction mixture was sparged with argon for 5 min, the vial was capped, and the reaction mixture was heated at 90° C. 1 h. The reaction mixture was diluted with dichloromethane and vacuum filtered through Celite. The filtrate was concentrated in vacuo. The crude residue was purified via flash column chromatography using an ISCO 12 g column eluting with 1-10% MeOH/CH2Cl2). N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (14 mg, 31.7% yield) was isolated as an off-white solid.
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
catalyst
Reaction Step One
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1020 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (Z)—N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tert-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.

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